molecular formula C13H26O B8274132 5-Isopropyl-2,6-diethyl-2-methyltetrahydro-2H-pyran CAS No. 1120363-98-5

5-Isopropyl-2,6-diethyl-2-methyltetrahydro-2H-pyran

Cat. No. B8274132
M. Wt: 198.34 g/mol
InChI Key: PSBALWGXLHHTHS-UHFFFAOYSA-N
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Patent
US08242289B2

Procedure details

The hydrogenation was carried out in a hydrogenation autoclave. 202 g of 6-ethyl-5-isopropenyl-2-methyl-2-vinyltetrahydropyran (from stage 1) were filled along with 8 g of Pd/active charcoal (Pd content: 5%) in the autoclave in the autoclave and hydrogenated at 30 bar hydrogen pressure. The reaction took place exothermically from 20° C. to approximately 50° C., after which heating to 90° C. was carried out. The H2 absorption was complete after 35 minutes. 107% of theoretical H2 was absorbed. The catalyst was filtered off and this was then rinsed with ethanol. The material obtained in this way was distilled via a 120 cm column. 131 g of 2,6-diethyl-5-isopropyl-2-methyl-tetrahydropyran (purity >97%) were obtained (73% of theoretical yield).
Name
6-ethyl-5-isopropenyl-2-methyl-2-vinyltetrahydropyran
Quantity
202 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:8][C:7]([CH3:11])([CH:9]=[CH2:10])[CH2:6][CH2:5][CH:4]1[C:12]([CH3:14])=[CH2:13])[CH3:2].[H][H]>[Pd]>[CH2:9]([C:7]1([CH3:11])[CH2:6][CH2:5][CH:4]([CH:12]([CH3:13])[CH3:14])[CH:3]([CH2:1][CH3:2])[O:8]1)[CH3:10]

Inputs

Step One
Name
6-ethyl-5-isopropenyl-2-methyl-2-vinyltetrahydropyran
Quantity
202 g
Type
reactant
Smiles
C(C)C1C(CCC(O1)(C=C)C)C(=C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exothermically from 20° C. to approximately 50° C.
CUSTOM
Type
CUSTOM
Details
The H2 absorption
CUSTOM
Type
CUSTOM
Details
107% of theoretical H2 was absorbed
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
this was then rinsed with ethanol
CUSTOM
Type
CUSTOM
Details
The material obtained in this way
DISTILLATION
Type
DISTILLATION
Details
was distilled via a 120 cm column

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(C)C1(OC(C(CC1)C(C)C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 131 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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